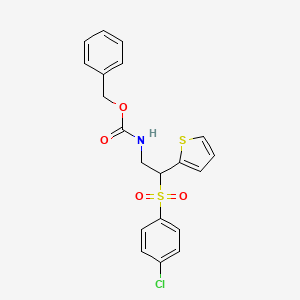

Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C20H18ClNO4S2 and its molecular weight is 435.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a carbamate functional group , which is known for enhancing biological activity in various pharmacophores. The presence of a thiophene ring and a chlorophenyl sulfonyl moiety contributes to its unique chemical properties, potentially influencing its interaction with biological targets.

The biological activity of carbamates often involves interactions with enzymes or receptors. The specific mechanism for this compound is still under investigation, but it is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, which may lead to therapeutic effects.

- Receptor Modulation : The structural features may allow for interaction with receptor sites, modulating their activity.

In Vitro Studies

Research has demonstrated that benzyl carbamates exhibit varying degrees of biological activity. For instance:

- Antimicrobial Activity : Some studies indicated that related carbamate compounds showed significant antimicrobial properties against various strains, including Mycobacterium tuberculosis .

- Cytotoxicity : In vitro assays revealed cytotoxic effects against cancer cell lines, suggesting potential antitumor activity .

Case Studies and Research Findings

- Antitubercular Activity : A study highlighted that certain benzyl carbamates exhibited potent inhibitory effects against M. tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL depending on the structural modifications .

- Quorum Sensing Inhibition : Another research focused on the ability of similar compounds to inhibit quorum sensing in bacteria, which is crucial for biofilm formation and virulence. The most active derivatives showed IC50 values around 20 µM .

- Docking Studies : Computational studies indicated that the compound could effectively bind to target receptors, forming crucial hydrogen bonds that enhance its biological efficacy .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including sulfonylation, carbamate formation, and coupling strategies. Key steps may include:

- Sulfonylation : Reacting a thiophene-containing intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Carbamate Protection : Introducing the benzyl carbamate group via reaction with benzyl chloroformate in the presence of a base like NaHCO₃ .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to drive reactions to completion .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Critical characterization methods include:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₇ClNO₄S₂: 442.03) .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the carbamate group) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers at room temperature, away from strong oxidizers and acids .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic and steric effects influencing this compound’s reactivity?

DFT studies (e.g., B3LYP/6-31G*) can:

- Map Electrostatic Potentials : Identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen vs. thiophene sulfur) .

- Analyze Transition States : Predict regioselectivity in reactions (e.g., substitution at the 4-chlorophenyl group) .

- Simulate Spectra : Compare computed IR/NMR data with experimental results to validate structural assignments .

Example : DFT analysis of a related carbamate revealed π-stacking between the benzyl group and aromatic rings, stabilizing the crystal lattice .

Q. How can contradictions in spectroscopic or biological activity data between studies be resolved?

Strategies include:

- Reproducibility Checks : Verify experimental conditions (e.g., solvent polarity, temperature) affecting NMR shifts .

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography to confirm NMR-based stereochemical assignments) .

- Meta-Analysis : Compare data with structurally analogous compounds (e.g., tert-butyl carbamates in –2) to identify trends .

Q. What role do the 4-chlorophenyl and thiophen-2-yl substituents play in modulating biological or catalytic activity?

- 4-Chlorophenyl Group :

- Thiophen-2-yl Moiety :

- Participates in π-π interactions with protein targets (e.g., enzyme active sites) .

- May act as a coordinating ligand in metal-catalyzed reactions .

Experimental Approach :

- Synthesize analogs (e.g., replacing Cl with F or thiophene with furan) and compare bioactivity/kinetics .

Q. What are the challenges in achieving enantiomeric purity for this compound, and how can they be addressed?

- Challenges : Racemization at the ethyl carbamate chiral center during synthesis .

- Solutions :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) .

- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Propiedades

IUPAC Name |

benzyl N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO4S2/c21-16-8-10-17(11-9-16)28(24,25)19(18-7-4-12-27-18)13-22-20(23)26-14-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGYGPIVTDXKSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.